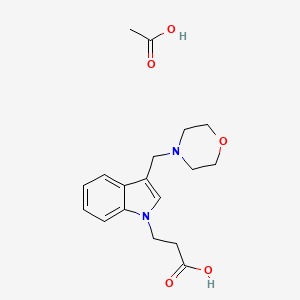
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride
Vue d'ensemble
Description
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride, also known as 2-AHPAA-HCl, is a compound that has been used in scientific research for various applications. It is a synthetic derivative of the naturally occurring amino acid leucine and has been used in the laboratory for its ability to modulate enzyme activity and act as a neurotransmitter. 2-AHPAA-HCl has been found to have various biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Applications De Recherche Scientifique
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride has been used in scientific research for a variety of applications. It has been used to study the effects of neurotransmitter modulation on enzyme activity, as well as the effects of neurotransmitter modulation on signal transduction pathways. It has also been used to study the effects of neurotransmitter modulation on neuronal excitability, as well as the effects of neurotransmitter modulation on synaptic plasticity. Additionally, this compound has been used to study the effects of neurotransmitter modulation on learning and memory.
Mécanisme D'action
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride acts as a neurotransmitter modulator by binding to receptors on the postsynaptic membrane. When bound, this compound inhibits the activity of certain enzymes, resulting in the modulation of neurotransmitter release. This modulation of neurotransmitter release can then lead to changes in signal transduction pathways, neuronal excitability, synaptic plasticity, learning and memory.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, resulting in the modulation of neurotransmitter release. This modulation of neurotransmitter release can then lead to changes in signal transduction pathways, neuronal excitability, synaptic plasticity, learning and memory. Additionally, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has been found to have various biochemical and physiological effects, making it a useful tool for studying the effects of neurotransmitter modulation. However, there are also some limitations to using this compound in laboratory experiments. For example, it has been found to have a relatively short half-life, making it difficult to maintain consistent levels of the compound in the body. Additionally, it can be difficult to control the dose of the compound, as it is metabolized quickly.
Orientations Futures
There are several potential future directions for 2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride. One potential direction is to further study its effects on signal transduction pathways and neuronal excitability. Additionally, further research could be done to determine the effects of this compound on synaptic plasticity, learning and memory. Additionally, further research could be done to determine the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders. Finally, further research could be done to determine the potential side effects of this compound, as well as the optimal dosage for its use in laboratory experiments.
Propriétés
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.ClH/c1-5(2)3-7(8(11)14)12-9(15)6(10)4-13;/h5-7,13H,3-4,10H2,1-2H3,(H2,11,14)(H,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRCNCMWFGTCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride](/img/structure/B1388983.png)

![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)
![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)


![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)

![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)

